molecular formula C6H7NOS B081436 2-(Acetamido)thiophene CAS No. 13053-81-1

2-(Acetamido)thiophene

Cat. No. B081436
CAS RN: 13053-81-1
M. Wt: 141.19 g/mol
InChI Key: FSATURPVOMZWBY-UHFFFAOYSA-N
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Description

2-(Acetamido)thiophene is a chemical compound with the molecular formula C6H7NOS . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .


Synthesis Analysis

The synthesis of thiophene derivatives, including 2-(Acetamido)thiophene, often involves heterocyclization of various substrates . Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 2-(Acetamido)thiophene consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom, attached to an acetamido group .


Chemical Reactions Analysis

Thiophene derivatives, including 2-(Acetamido)thiophene, exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

The molecular weight of 2-(Acetamido)thiophene is 141.19 .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

2-(Acetamido)thiophene: derivatives have been studied for their potential anticancer properties. The thiophene moiety is a common feature in many pharmacologically active compounds, and its incorporation into drug design can enhance the efficacy of anticancer agents. Researchers are exploring the use of these derivatives in creating combinatorial libraries to find new lead molecules with improved activity against various cancer cell lines .

Anti-inflammatory Applications

The anti-inflammatory effects of thiophene derivatives make them valuable in the development of new therapeutic agents2-(Acetamido)thiophene can serve as a scaffold for synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs), which are crucial in managing inflammation and pain in chronic conditions .

Antimicrobial Activity

Thiophene compounds exhibit significant antimicrobial activity, making them candidates for the development of new antibiotics. The structural diversity of 2-(Acetamido)thiophene allows for the synthesis of various analogs that can be tested against resistant strains of bacteria and fungi .

Material Science: Organic Semiconductors

In material science, 2-(Acetamido)thiophene is utilized for its electronic properties. It plays a role in the advancement of organic semiconductors, which are essential for the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These materials are pivotal for next-generation electronic devices .

Corrosion Inhibition

Thiophene derivatives are known to act as corrosion inhibitors2-(Acetamido)thiophene can be incorporated into coatings or added to solutions to prevent metal corrosion, which is particularly useful in industrial applications where long-term durability of metal components is critical .

Anesthetic Applications

The structural framework of thiophene is found in certain anesthetics. For instance, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe. The modification of the thiophene ring, as seen in 2-(Acetamido)thiophene , could lead to the development of new anesthetics with improved properties .

Organic Synthesis Intermediates

2-(Acetamido)thiophene: serves as an intermediate in organic synthesis. It can be used in various condensation reactions to create more complex molecules. Its versatility in chemical reactions makes it a valuable building block for synthesizing a wide range of organic compounds .

Coordination Chemistry

In coordination chemistry, 2-(Acetamido)thiophene derivatives can act as ligands to form complexes with metals. These complexes have potential applications in catalysis and as functional materials in various chemical processes .

Mechanism of Action

Target of Action

2-(Acetamido)thiophene, a thiophene-based compound, primarily targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .

Mode of Action

The compound interacts with its targets (COX and LOX enzymes) by inhibiting their activity . This inhibition results in a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathways affected by 2-(Acetamido)thiophene are those involved in inflammation. By inhibiting COX and LOX enzymes, the compound disrupts the synthesis of prostaglandins and leukotrienes, respectively . These are key mediators of the inflammatory response, and their reduction leads to downstream effects such as decreased inflammation .

Pharmacokinetics

These properties are crucial for the compound’s effectiveness as a drug .

Result of Action

The molecular and cellular effects of 2-(Acetamido)thiophene’s action primarily involve a reduction in inflammation. By inhibiting key enzymes in the inflammatory response, the compound can effectively reduce inflammation at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Acetamido)thiophene. For instance, the compound’s synthesis can be influenced by the choice of reagents and reaction conditions . Additionally, the compound’s action may be affected by the biological environment, including the presence of other molecules and the pH of the environment .

Future Directions

Thiophene-based compounds, including 2-(Acetamido)thiophene, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing new synthetic routes to 2-aminothiophenes, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions .

properties

IUPAC Name

N-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-5(8)7-6-3-2-4-9-6/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSATURPVOMZWBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156606
Record name N-2-Thienylacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetamido)thiophene

CAS RN

13053-81-1
Record name N-2-Thienylacetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Acetamido)thiophene
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Record name N-2-Thienylacetamide
Source EPA DSSTox
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Record name N-2-thienylacetamide
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Record name 2-(ACETAMIDO)THIOPHENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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